molecular formula C16H22N4O2S2 B1318259 4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 932875-81-5

4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1318259
CAS RN: 932875-81-5
M. Wt: 366.5 g/mol
InChI Key: HHZWFZCMXYNTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Molecular Weight : 332.49 g/mol .

Scientific Research Applications

1. Therapeutic Potential for Type II Diabetes

4-Benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their biological potential in treating type II diabetes. Research has found that some of these derivatives are potent inhibitors of the α-glucosidase enzyme, surpassing the effectiveness of acarbose, a commercially available α-glucosidase inhibitor used for diabetes treatment. Additionally, low hemolytic activity suggests these compounds could be promising new drug candidates for diabetes therapy (Aziz ur-Rehman et al., 2018).

2. Antimicrobial Applications

Several studies have explored the antimicrobial properties of 1,2,4-triazole derivatives, including 4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol. These compounds have shown good or moderate antimicrobial activity, making them candidates for the development of new antimicrobial agents. The synthesis of such compounds typically involves reactions with various primary and secondary amines (Bayrak et al., 2009).

3. Anti-Cancer Properties

Research into benzimidazole derivatives bearing 1,2,4-triazole, including the compound , has indicated potential anti-cancer properties. These studies involve detailed analysis of tautomeric properties, conformations, and the mechanism behind their anti-cancer effects. Molecular docking studies have been used to understand the interactions of these compounds with cancer-related targets (Karayel, 2021).

4. Anti-Inflammatory Activities

The anti-inflammatory activities of 1,2,4-triazole derivatives have been evaluated in various studies. These compounds, including the 4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol, have been synthesized and tested for their potential to inhibit inflammatory responses. Such research contributes to the search for new compounds with higher anti-inflammatory activities and lower toxicity (Liu et al., 2018).

5. Corrosion Inhibition in Industrial Applications

Triazole derivatives have been examined for their potential as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these inhibitors can effectively prevent steel corrosion, making them valuable in industrial applications where steel is exposed to corrosive substances (Yadav et al., 2013).

properties

IUPAC Name

4-benzyl-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-2-24(21,22)19-10-6-9-14(12-19)15-17-18-16(23)20(15)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZWFZCMXYNTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120612
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-2,4-dihydro-4-(phenylmethyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932875-81-5
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-2,4-dihydro-4-(phenylmethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932875-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-2,4-dihydro-4-(phenylmethyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.